

[Des-Tyr1]-gamma-Endorphin peptide sequence and properties

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Compound of Interest

Compound Name: [Des-Tyr1]-gamma-Endorphin

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An In-depth Technical Guide to [Des-Tyr1]-gamma-Endorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Des-Tyr1]-gamma-endorphin (DTyE) is a neuropeptide, a truncated form of y-endorphin lacking the N-terminal tyrosine residue. This modification significantly alters its biological activity, particularly its affinity for opioid receptors. While y-endorphin exhibits opioid-like properties, DTyE is characterized by its neuroleptic-like and potential antidepressant effects. This guide provides a comprehensive overview of the peptide sequence, physicochemical properties, pharmacology, and relevant experimental protocols for the study of DTyE.

Peptide Sequence and Structure

[Des-Tyr1]-gamma-endorphin is the 16-amino acid peptide fragment corresponding to amino acids 2-17 of y-endorphin.

- One-Letter Code: GGFMTSEKSQTPLVTL
- Three-Letter Code: Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu



The removal of the N-terminal tyrosine is a critical structural change that differentiates DTyE from y-endorphin and other endorphins that typically possess an N-terminal Tyr-Gly-Gly-Phe motif essential for opioid receptor binding.

Physicochemical Properties

A summary of the key physicochemical properties of **[Des-Tyr1]-gamma-endorphin** is presented in the table below.

Property	Value	Reference
Molecular Formula	C74H122N18O25S	[1]
Molecular Weight	1695.97 g/mol	[1]
CAS Number	67810-56-4	
Isoelectric Point (pI)	Calculated: ~5.5-6.5	-
Solubility	Soluble in water. For hydrophobic peptides, initial dissolution in a small amount of DMSO or acetic acid may be necessary before dilution in aqueous buffer.	
Stability	Peptides in solution are susceptible to degradation. For long-term storage, lyophilized aliquots stored at -20°C or -80°C are recommended. Avoid repeated freeze-thaw cycles.	_

Note: The isoelectric point is an estimation based on the amino acid sequence and can vary depending on the calculation method and experimental conditions. Experimental determination is recommended for precise applications.

Pharmacology



The pharmacological profile of **[Des-Tyr1]-gamma-endorphin** is distinct from that of classical opioids. Its primary characterized activities are related to its effects on the central nervous system, particularly in the context of neuropsychiatric disorders.

Receptor Binding Affinity

A key pharmacological characteristic of DTγE is its significantly reduced affinity for opioid receptors compared to γ-endorphin. The absence of the N-terminal tyrosine residue drastically diminishes its ability to bind to these receptors.

Ligand	Receptor	Kd (Dissociation Constant)
[Des-Tyr1]-gamma-Endorphin	Opiate Receptors (rat brain membranes)	42 μΜ
gamma-Endorphin	Opiate Receptors (rat brain membranes)	58 nM
beta-Endorphin	Opiate Receptors (rat brain membranes)	0.4 nM

This low affinity for opiate receptors suggests that the physiological effects of DTyE are likely mediated through non-opioid pathways.

Pharmacokinetics

Studies in rats have provided insights into the plasma profile and brain uptake of DTyE following systemic administration.



Administration Route	Parameter	Value
Intravenous (IV)	Plasma Half-life (Distribution Phase)	0.7 min
Plasma Half-life (Elimination Phase)	5.5 min	
Brain Uptake (2 min post-injection)	0.0075% of administered dose/g tissue	_
Brain Uptake (15.5 min post- injection)	0.0031% of administered dose/g tissue	

These findings indicate rapid distribution and elimination from the plasma and limited, though detectable, uptake into the brain.

Physiological and Behavioral Effects

Research has primarily focused on the neuroleptic-like and potential antidepressant properties of DTyE.

- Antipsychotic-like Effects: Early studies suggested that DTγE may possess antipsychotic properties, leading to clinical investigations in patients with schizophrenia.
- Antidepressant-like Effects: Some studies have indicated potential antidepressant efficacy for DTyE.[2]
- Behavioral Effects in Animal Models: In rats, DTyE has been shown to facilitate the extinction
 of active avoidance behavior and attenuate passive avoidance behavior, effects consistent
 with neuroleptic activity.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **[Des-Tyr1]-gamma-endorphin**.

Radioreceptor Binding Assay for Opiate Receptors

Foundational & Exploratory





This protocol is adapted from studies assessing the binding of endorphins to rat brain membrane preparations.[3]

Objective: To determine the binding affinity (Kd) of **[Des-Tyr1]-gamma-endorphin** for opiate receptors.

Materials:

- Rat brain tissue
- Tris-HCl buffer (50 mM, pH 7.4)
- Radiolabeled opioid ligand (e.g., [3H]β-endorphin or other suitable ligand)
- Unlabeled [Des-Tyr1]-gamma-endorphin
- Unlabeled competing ligands (for non-specific binding determination)
- Glass fiber filters
- Scintillation cocktail
- · Scintillation counter

Methodology:

- Membrane Preparation:
 - Homogenize fresh or frozen rat brains in ice-cold 50 mM Tris-HCl buffer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.
 - Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes to pellet the crude membrane fraction.
 - Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.



- Resuspend the final pellet in buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).
- Binding Assay:
 - Set up incubation tubes containing:
 - A fixed concentration of radiolabeled ligand.
 - Increasing concentrations of unlabeled [Des-Tyr1]-gamma-endorphin (for competition curve).
 - Buffer to reach the final incubation volume.
 - For determination of non-specific binding, a separate set of tubes should contain the radiolabeled ligand and a high concentration of an unlabeled, potent opioid ligand (e.g., naloxone).
 - Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the incubation mixture through glass fiber filters under vacuum.
 - Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the specific binding as a function of the concentration of unlabeled **[Des-Tyr1]**-gamma-endorphin.



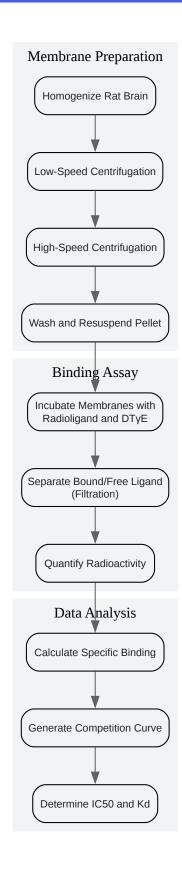




- Analyze the competition curve using non-linear regression to determine the IC₅₀
 (concentration of unlabeled ligand that inhibits 50% of specific binding).
- Calculate the Kd for **[Des-Tyr1]-gamma-endorphin** using the Cheng-Prusoff equation: Kd = IC_{50} / (1 + [L]/Kd_L), where [L] is the concentration of the radiolabeled ligand and Kd_L is its dissociation constant.

Workflow Diagram:





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Caption: Workflow for a competitive radioreceptor binding assay.



Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Plasma and Brain Tissue

This protocol is based on methods used for the analysis of neuropeptides in biological samples.

Objective: To quantify the concentration of **[Des-Tyr1]-gamma-endorphin** in plasma and brain tissue.

Materials:

- RP-HPLC system with a UV detector
- C18 reversed-phase column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- [Des-Tyr1]-gamma-endorphin standard
- Plasma and brain tissue samples
- Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
- Centrifuge

Methodology:

- Sample Preparation:
 - Plasma: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
 - Brain Tissue: Homogenize the tissue in an acidic extraction solution (e.g., 1 M acetic acid).
 Centrifuge to remove debris. The supernatant can be further purified by solid-phase extraction (SPE) if necessary.



 Dry the supernatant under vacuum or nitrogen and reconstitute in a small volume of Mobile Phase A.

· HPLC Analysis:

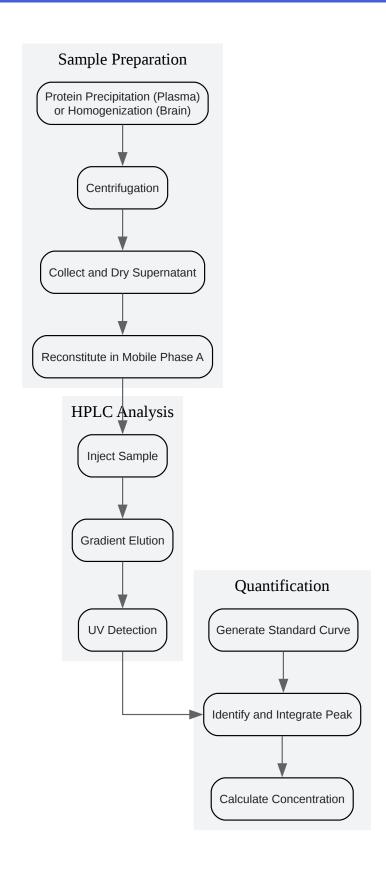
- Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
- Inject the prepared sample.
- Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30 minutes).
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

· Quantification:

- Generate a standard curve by injecting known concentrations of the [Des-Tyr1]-gammaendorphin standard.
- Identify the peak corresponding to DTyE in the sample chromatograms based on its retention time compared to the standard.
- Calculate the concentration of DTyE in the original sample by comparing the peak area to the standard curve.

Workflow Diagram:





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Caption: Workflow for RP-HPLC analysis of DTyE in biological samples.



Signaling Pathways and Logical Relationships

While the precise signaling pathways of **[Des-Tyr1]-gamma-endorphin** are not fully elucidated, its neuroleptic-like effects suggest a potential interaction with dopaminergic systems. The lack of significant opioid receptor affinity points towards a distinct mechanism of action compared to other endorphins.

Hypothesized Mechanism:



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Caption: Hypothesized signaling pathway for DTyE's neuroleptic effects.

Conclusion

[Des-Tyr1]-gamma-endorphin is a fascinating neuropeptide with a unique pharmacological profile that distinguishes it from its parent compound, γ-endorphin. Its low affinity for opioid receptors and its neuroleptic-like properties make it a subject of interest for research into the pathophysiology and treatment of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its mechanism of action and to explore its clinical utility.

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